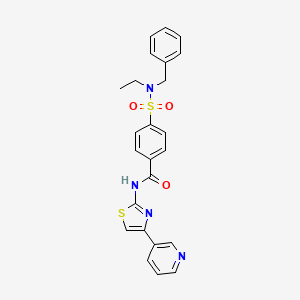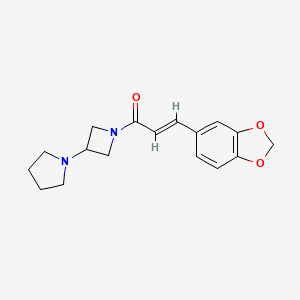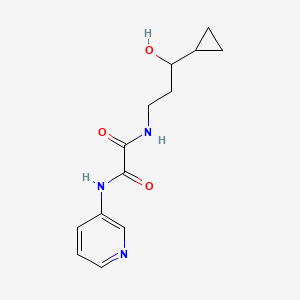
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide, also known as CYM5442, is a small molecule that has been synthesized and studied for its potential use in various scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A significant area of research on N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide and related compounds involves their synthesis and structural characterization. For instance, a study by Mamedov et al. (2016) describes a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the operational simplicity and high yield of this method (Mamedov et al., 2016). Another study by Kuai et al. (2014) presents the synthesis and structural characterization of a Cu(II) coordination polymer from N1,N2-Di(pyridin-4-yl)oxalamide, highlighting the significance of N-H···O hydrogen bonding in these compounds (Kuai et al., 2014).
Chemical Properties and Reactions
The chemical properties and reactions of oxalamide derivatives are also a focus of research. A study by Wagner et al. (1993) discusses the synthesis of various oxalamidic acid or alkylester residues, showcasing their potential in producing a range of chemical structures (Wagner et al., 1993). Additionally, Jotani et al. (2016) explore the structural polymorphs of N,N′-bis(pyridin-3-ylmethyl)oxalamide, emphasizing the role of hydrogen bonding in the molecular packing of these compounds (Jotani et al., 2016).
Applications in Coordination Chemistry
The use of oxalamide compounds in coordination chemistry is another area of research. For example, a study by Maass et al. (2016) on the syntheses and characterization of vanadium complexes with oxalamide ligands illustrates the potential of these compounds in the development of complex metal structures (Maass et al., 2016).
Antimycobacterial Activity
Research has also been conducted on the antimycobacterial activity of N1-[1-[3-aryl-1-(pyridin-2-, 3-, or 4-yl)-3-oxo]propyl]-2- pyridinecarboxamidrazones, as demonstrated in a study by Mamolo et al. (1999), indicating the potential therapeutic applications of these compounds (Mamolo et al., 1999).
Catalytic Applications
The catalytic applications of oxalamide derivatives are highlighted in research like that by Chen et al. (2023), which describes the use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide in copper-catalyzed coupling reactions (Chen et al., 2023).
Propiedades
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-11(9-3-4-9)5-7-15-12(18)13(19)16-10-2-1-6-14-8-10/h1-2,6,8-9,11,17H,3-5,7H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUACPUUMWNEEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C(=O)NC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Furan-2-yl-8-methoxy-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2454573.png)
![[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride](/img/structure/B2454574.png)
![3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2454575.png)
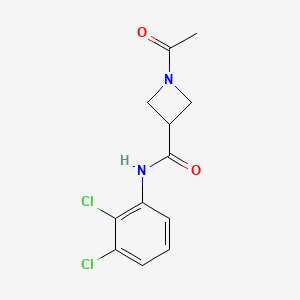

![2-[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2454584.png)
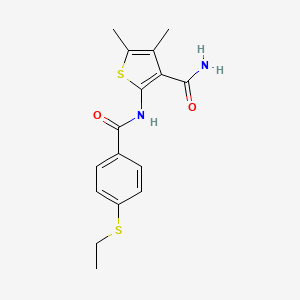
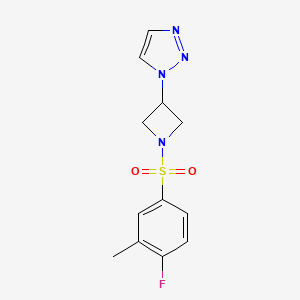
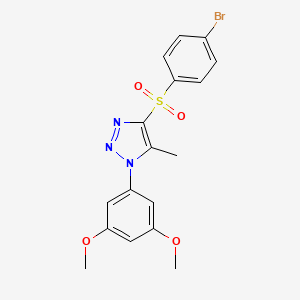

![Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454591.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2454592.png)
